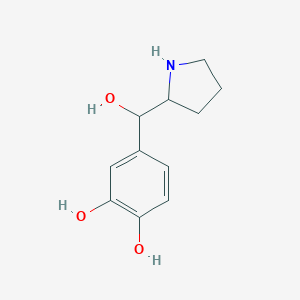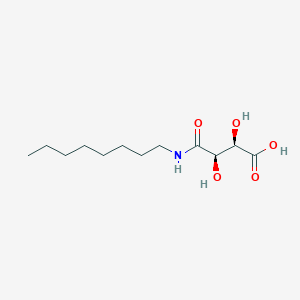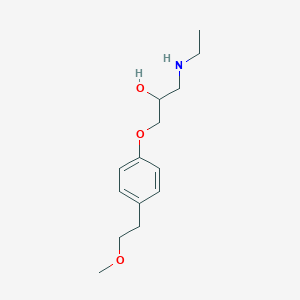
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone isocaproate is a synthetic ester of testosterone, a naturally occurring anabolic-androgenic steroid. It is commonly used in testosterone replacement therapy and is a component of mixed testosterone ester preparations such as Sustanon 100, Sustanon 250, and Omnadren 250 . Testosterone isocaproate is known for its improved bioavailability and metabolic half-life compared to the endogenous hormone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Testosterone isocaproate is synthesized through the esterification of testosterone with isocaproic acid. The reaction typically involves the use of an acid catalyst and an alcohol solvent. The process can be summarized as follows:
Esterification Reaction: Testosterone reacts with isocaproic acid in the presence of an acid catalyst (e.g., sulfuric acid) and an alcohol solvent (e.g., ethanol) to form testosterone isocaproate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure testosterone isocaproate.
Industrial Production Methods
Industrial production of testosterone isocaproate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of testosterone and isocaproic acid are reacted in industrial reactors with appropriate catalysts and solvents.
Purification and Quality Control: The product is purified using industrial-scale chromatography and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Testosterone isocaproate undergoes various chemical reactions, including:
Oxidation: Oxidation of testosterone isocaproate can lead to the formation of ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert testosterone isocaproate to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation Products: Ketones and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various ester derivatives.
Scientific Research Applications
Testosterone isocaproate has a wide range of scientific research applications, including:
Mechanism of Action
Testosterone isocaproate exerts its effects by binding to androgen receptors (AR) in target tissues. The ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, modulating the transcription of androgen-responsive genes . This leads to the development and maintenance of male secondary sexual characteristics, increased muscle mass, and bone density .
Comparison with Similar Compounds
Similar Compounds
Testosterone Enanthate: Another ester of testosterone with a longer half-life and slower release rate.
Testosterone Cypionate: Similar to testosterone enanthate but with a slightly different ester chain.
Testosterone Propionate: A shorter-acting ester with a faster release rate.
Uniqueness of Testosterone Isocaproate
Testosterone isocaproate is unique due to its balanced release profile, providing a steady release of testosterone into the bloodstream. This makes it a preferred choice in mixed testosterone ester preparations like Sustanon 250, which aims to provide both immediate and sustained effects .
Properties
CAS No. |
108930-01-4 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-[hydroxy(pyrrolidin-2-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-4-3-7(6-10(9)14)11(15)8-2-1-5-12-8/h3-4,6,8,11-15H,1-2,5H2 |
InChI Key |
HMPMOARFRTVSLN-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=C(C=C2)O)O)O |
Synonyms |
1,2-Benzenediol, 4-(hydroxy-2-pyrrolidinylmethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)


![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)






![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
